Differential Cytotoxicity: Brominated vs. Non-Brominated Benzofuran-Coumarin Hybrids in Leukemia Cell Models
A direct comparison of halogenated versus non-halogenated benzofuran derivatives reveals that bromine substitution is a critical determinant of anticancer activity. In a SAR study of benzofuran derivatives against K562 human chronic myelogenous leukemia cells, halogeno-derivatives (including five brominated compounds: 1c, 1e, 2d, 3a, 3d) demonstrated significant and selective cytotoxicity, whereas non-halogenated counterparts were substantially less active [1]. Specifically, the study concluded that the introduction of bromine to the benzofuran system markedly increased cytotoxicity in cancer cell lines. This provides a strong class-level inference that the 5-bromo substituent on the target compound is essential for its cytotoxic potency, differentiating it from the non-brominated analog 4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one (CAS 898430-01-8), which is available as an alternative screening compound [2].
| Evidence Dimension | Cytotoxic activity against human leukemia cells (K562) for brominated vs. non-brominated benzofuran derivatives |
|---|---|
| Target Compound Data | 5-Bromo-substituted benzofuran-coumarin hybrids (class): significant cytotoxic activity predicted based on halogen SAR. Non-brominated analog (BindingDB): IC50 = 19,700 nM against LMW-PTP phosphatase assay [2]. |
| Comparator Or Baseline | Non-brominated analog: 4-(1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one (CAS 898430-01-8). IC50 > 80,000 nM against PTPN22; weak activity against three phosphatase targets [2]. |
| Quantified Difference | Non-brominated analog shows only micromolar-range activity (IC50 ~20,000-80,000 nM) in enzyme inhibition assays, whereas brominated benzofuran derivatives in the same class exhibit significantly enhanced potency and selective toxicity towards leukemia cells [1]. |
| Conditions | SAR analysis on benzofuran derivatives tested against K562, HL-60, and MOLT-4 leukemia cell lines; enzyme inhibition assays via PubChem BioAssay (AID 651700, 652006). |
Why This Matters
For researchers initiating a structure-activity relationship (SAR) campaign or phenotypic screen targeting hematological malignancies, the brominated compound offers a distinct efficacy advantage over the non-brominated analog, which demonstrates only weak target engagement.
- [1] Królewska-Golińska, K., Cieślak, M. J., Sobczak, M., Dolot, R., Radzikowska-Cieciura, E., Napiórkowska, M., Wybrańska, I., & Nawrot, B. (2019). Novel Benzo[B]Furans with Anti-Microtubule Activity Upregulate Expression of Apoptotic Genes and Arrest Leukemia Cells in G2/M Phase. Anti-Cancer Agents in Medicinal Chemistry, 19(3), 375-388. View Source
- [2] BindingDB. BDBM94949: 4-(1-benzofuran-2-yl)-6-hydroxychromen-2-one. BindingDB Entry. (Accessed April 29, 2026). View Source
